molecular formula C13H16O2 B14232780 5-Hydroxy-5-methyl-1-phenylhex-1-en-3-one CAS No. 400752-37-6

5-Hydroxy-5-methyl-1-phenylhex-1-en-3-one

Cat. No.: B14232780
CAS No.: 400752-37-6
M. Wt: 204.26 g/mol
InChI Key: MPCGUBFGSYDKRM-UHFFFAOYSA-N
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Description

5-Hydroxy-5-methyl-1-phenylhex-1-en-3-one is an organic compound with the molecular formula C13H16O2 It is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to a hexenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-5-methyl-1-phenylhex-1-en-3-one typically involves aldol condensation reactions. One common method involves the reaction of diacetone alcohol with benzaldehyde in the presence of a base such as calcium hydroxide. The reaction is carried out in ethanol at 60°C, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-5-methyl-1-phenylhex-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 5-methyl-1-phenylhex-1-en-3-one.

    Reduction: Formation of 5-hydroxy-5-methyl-1-phenylhexan-3-ol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-Hydroxy-5-methyl-1-phenylhex-1-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-5-methyl-1-phenylhex-1-en-3-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-5-methyl-1-phenylhex-1-en-3-one is unique due to the combination of its hydroxyl, methyl, and phenyl groups attached to a hexenone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

400752-37-6

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

5-hydroxy-5-methyl-1-phenylhex-1-en-3-one

InChI

InChI=1S/C13H16O2/c1-13(2,15)10-12(14)9-8-11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3

InChI Key

MPCGUBFGSYDKRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)C=CC1=CC=CC=C1)O

Origin of Product

United States

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